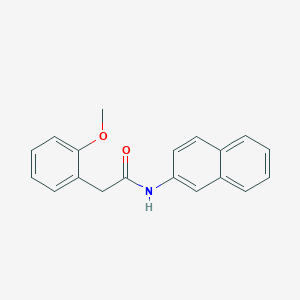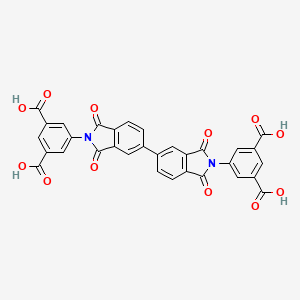![molecular formula C19H15Cl2N3O3S B5159487 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5159487.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine (CBTP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CBTP is a piperazine derivative that has been synthesized through a series of chemical reactions.
作用机制
The exact mechanism of action of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that play a role in inflammation. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, and its pharmacological properties are not fully understood. In addition, this compound may exhibit different effects in different cell types and under different experimental conditions.
未来方向
For the study of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine include investigating its potential as a therapeutic agent for various diseases and identifying its molecular targets.
合成方法
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate product, which is further reacted with 2-chloro-4-nitrophenyl isocyanate to yield this compound.
科学研究应用
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-11-12(24(26)27)5-6-15(14)22-7-9-23(10-8-22)19(25)18-17(21)13-3-1-2-4-16(13)28-18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUGPSRZBHUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5159442.png)
![N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5159453.png)

![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)
![2-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5159484.png)
![5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5159492.png)
